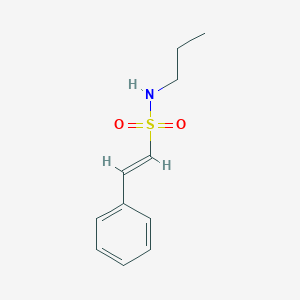
2-fenil-N-propil-eteno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-N-propylethene-1-sulfonamide is an organosulfur compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring and a propylethene moiety. It is commonly used in various research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-phenyl-N-propylethene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which 2-phenyl-n-propylethene-1-sulfonamide belongs, are known to inhibit the enzyme dihydropteroate synthetase, dhps . This enzyme plays a crucial role in the synthesis of folate, a vital component for cells to make nucleic acids .
Mode of Action
Sulfonamides, including 2-phenyl-N-propylethene-1-sulfonamide, act as competitive inhibitors of DHPS . They mimic the natural substrate of the enzyme, leading to its inhibition. This prevents the synthesis of folate, thereby inhibiting the production of nucleic acids and ultimately halting cell growth .
Biochemical Pathways
The inhibition of DHPS disrupts the folate synthesis pathway, which is essential for the production of nucleic acids . As a result, the cells are unable to divide and grow, leading to their eventual death .
Result of Action
The inhibition of folate synthesis by 2-phenyl-N-propylethene-1-sulfonamide leads to a decrease in the production of nucleic acids . This results in the inhibition of cell growth and division, causing cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-propylethene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods: In industrial settings, the production of 2-phenyl-N-propylethene-1-sulfonamide may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals. The process is designed to be efficient and environmentally friendly, minimizing the generation of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-phenyl-N-propylethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Comparación Con Compuestos Similares
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which are widely used as antimicrobial agents.
Sulfonimidates: These compounds are structurally similar but contain a sulfonimidate group instead of a sulfonamide group.
Uniqueness: 2-phenyl-N-propylethene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike other sulfonamides, it possesses a propylethene moiety, which may influence its interaction with molecular targets and its overall pharmacological profile .
Propiedades
IUPAC Name |
(E)-2-phenyl-N-propylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-9-12-15(13,14)10-8-11-6-4-3-5-7-11/h3-8,10,12H,2,9H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIJUUPQUTJNW-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylpiperidin-1-yl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B2477895.png)
![N-(4-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2477896.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2477898.png)
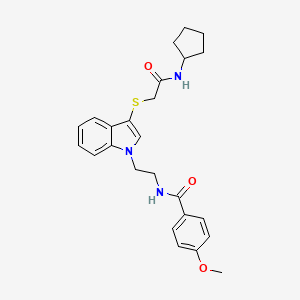
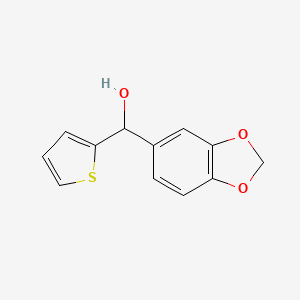
![(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)
![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-fluorobenzamide](/img/structure/B2477907.png)
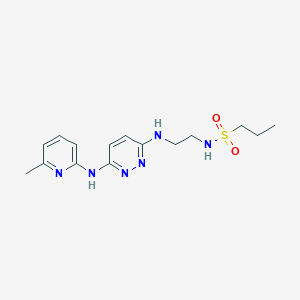
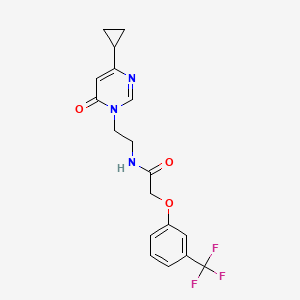
![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide](/img/structure/B2477910.png)
![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)
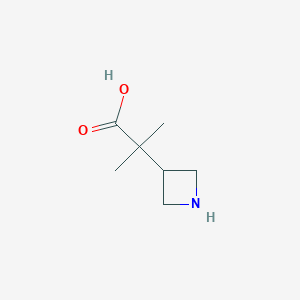
![N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2477915.png)
